molecular formula C16H15F2NO B4520639 2-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]acetamide

2-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B4520639
M. Wt: 275.29 g/mol
InChI Key: DWHTYTGXVLVPIQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C16H15F2NO and its molecular weight is 275.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.11217043 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation of 2-aminophenol, a process vital for the synthesis of antimalarial drugs, showcases the application of acetamide derivatives in facilitating selective reactions. This method, employing immobilized lipase as a catalyst, optimizes various parameters such as acyl donors and solvent choice to achieve desired outcomes, highlighting the role of acetamide derivatives in improving drug synthesis techniques (Magadum & Yadav, 2018).

Inhibitory Activity on Protein Tyrosine Phosphatase

The design and synthesis of acetamide derivatives have been explored for their inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic activity. This research elucidates the potential of acetamide derivatives in contributing to diabetes treatment through molecular docking studies and in vivo screenings, demonstrating significant IC(50) values (Saxena et al., 2009).

Anticancer Drug Synthesis and Structure Analysis

Acetamide derivatives have been synthesized and analyzed for their anticancer activities. The structural elucidation and in silico modeling of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlight their potential mechanism of action against cancer targets, further emphasizing the acetamide's role in developing new therapeutic agents (Sharma et al., 2018).

Metabolism and Toxicology Studies

Research into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological impacts of acetamide derivatives. Such studies are crucial for understanding the environmental and health implications of widely used agricultural chemicals (Coleman et al., 2000).

Novel Antipsychotic Agents

The development of novel antipsychotic agents utilizing acetamide derivatives illustrates their significant potential in treating neuropsychiatric disorders. The synthesis of specific acetamide compounds shows promising antipsychotic-like profiles without the typical interactions with dopamine receptors, offering a new avenue for therapeutic intervention (Wise et al., 1987).

Mechanism of Action

If the compound has a biological activity, this would involve a discussion of how the compound interacts with biological targets .

Safety and Hazards

This would involve a discussion of any safety concerns associated with the compound, including toxicity and flammability .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO/c1-11(13-4-8-15(18)9-5-13)19-16(20)10-12-2-6-14(17)7-3-12/h2-9,11H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHTYTGXVLVPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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